2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide
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Overview
Description
2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide is a complex organic compound that features a combination of indole and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through a palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes.
Hydrazide Formation: The hydrazide group is introduced by reacting the indole derivative with butanohydrazide under appropriate conditions.
Final Coupling: The final product is obtained by coupling the 3-chloroaniline with the intermediate formed in the previous step, often using a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in cancer research due to the indole moiety’s known biological activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound can serve as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Chloroanilino)-N’-[(E)-1-(1H-indol-3-yl)methylidene]butanohydrazide is unique due to its combination of indole and hydrazide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19ClN4O |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(3-chloroanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C19H19ClN4O/c1-2-17(23-15-7-5-6-14(20)10-15)19(25)24-22-12-13-11-21-18-9-4-3-8-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+ |
InChI Key |
FBBMZNSLLDTQHK-WSDLNYQXSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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